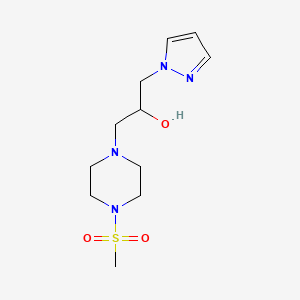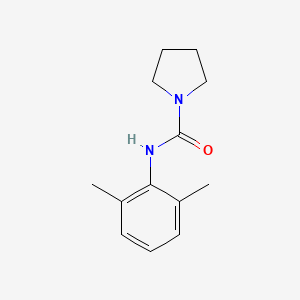
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one acts as a competitive inhibitor of PDE10A, binding to the enzyme's catalytic site and preventing the hydrolysis of cAMP and cGMP. This leads to an increase in the levels of these cyclic nucleotides in the brain, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to have various biochemical and physiological effects, including increasing the levels of cAMP and cGMP in the brain, altering neuronal signaling, and modulating behavior. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been found to enhance the activity of dopaminergic neurons in the striatum, which may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has several advantages for use in lab experiments, including its high yield and purity, potent inhibition of PDE10A, and potential therapeutic applications. However, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one also has some limitations, such as its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, including investigating its potential therapeutic applications in neurological disorders, further elucidating its mechanism of action, and developing more efficient and scalable synthesis methods. Additionally, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one may have potential applications in other fields, such as agriculture and material science, which could be explored in future research.
Synthesis Methods
The synthesis of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with N-tert-butoxycarbonyl-4-methylpiperidine-1-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The resulting product is then deprotected using trifluoroacetic acid to yield 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in high yield and purity.
Scientific Research Applications
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to exhibit potent inhibition of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This makes 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one a promising candidate for the development of drugs targeting PDE10A, which may have therapeutic potential in the treatment of neurological disorders such as schizophrenia and Huntington's disease.
properties
IUPAC Name |
2-methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-5-7-15(8-6-9)12(17)10-3-4-11(16)14(2)13-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJKFCLEFETRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

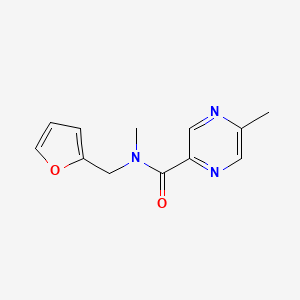

![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
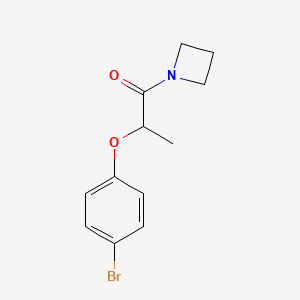
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


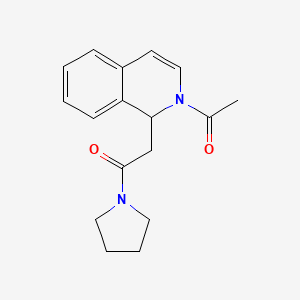
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

